molecular formula C25H33N5O3 B1649307 7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide CAS No. 1564268-19-4

7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide

Numéro de catalogue: B1649307
Numéro CAS: 1564268-19-4
Poids moléculaire: 451.6 g/mol
Clé InChI: CJIPEACKIJJYED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(rac)-BAY1238097” est un inhibiteur BET qui cible la protéine BRD4 . Sa structure chimique est caractérisée par une formule moléculaire de C₂₅H₃₃N₅O₃ et une masse molaire de 451,56 g/mol . Ce composé a suscité un intérêt dans la recherche sur le cancer en raison de ses puissants effets inhibiteurs sur BRD4 .

Méthodes De Préparation

Les voies de synthèse de “(rac)-BAY1238097” n'ont pas été largement documentées dans la littérature. Il est disponible à des fins de recherche, et ses méthodes de production industrielle restent propriétaires. Les chercheurs l'obtiennent généralement par le biais de services de synthèse personnalisée.

Analyse Des Réactions Chimiques

“(rac)-BAY1238097” subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions ne sont pas explicitement rapportés.

4. Applications de la recherche scientifique

Le composé trouve des applications dans de multiples domaines scientifiques:

  • Recherche sur le cancer: : En tant qu'inhibiteur BET, “(rac)-BAY1238097” est prometteur dans les études sur le cancer. Les chercheurs étudient ses effets sur la croissance tumorale, la prolifération cellulaire et l'expression des gènes.

  • Épigénétique: : Les inhibiteurs BET comme “(rac)-BAY1238097” ont un impact sur la régulation des gènes en ciblant les protéines contenant des domaines bromodomaines. Ils jouent un rôle crucial dans le contrôle épigénétique.

  • Développement de médicaments: : Les chercheurs explorent son potentiel en tant qu'agent thérapeutique, en particulier dans les malignités hématologiques.

5. Mécanisme d'action

Le mécanisme d'action implique la liaison au domaine bromodomaine de BRD4. En perturbant les interactions protéine-protéine, “(rac)-BAY1238097” module la transcription des gènes, affectant le destin et la prolifération cellulaires. Les cibles moléculaires spécifiques et les voies influencées par ce composé nécessitent des investigations supplémentaires.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Chemical Formula : C25_{25}H33_{33}N5_5O3_3
  • Molecular Weight : 451.56 g/mol
  • CAS Number : 1564268-08-1

The compound features a benzodiazepine structure that is modified with methoxy and dimethyl groups, contributing to its biological activity.

Cancer Treatment

BAY1238097 has been studied for its effectiveness against various types of tumors. Its ability to inhibit BET proteins makes it a promising candidate for treating cancers that are driven by oncogenic transcription factors.

Case Studies :

  • In vitro studies demonstrated that BAY1238097 significantly reduced the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), showcasing its potential as an anti-cancer agent .
Cell Line IC50 (µM) Effect
MDA-MB-2310.5Significant reduction in viability
HCT1160.8Induction of apoptosis

Inflammatory Diseases

Research indicates that BET inhibitors like BAY1238097 may also have therapeutic applications in inflammatory diseases by modulating immune responses. The inhibition of BET proteins can reduce the expression of pro-inflammatory cytokines.

Case Studies :

  • A study on a murine model of rheumatoid arthritis showed that treatment with BAY1238097 led to decreased inflammation and joint damage .
Model Outcome
Murine Rheumatoid ArthritisReduced joint swelling and inflammation

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders characterized by dysregulated gene expression.

Summary of Research Findings

The applications of 7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide extend beyond oncology into areas such as inflammation and neurobiology. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its use in clinical settings.

Mécanisme D'action

The mechanism of action involves binding to the bromodomain of BRD4. By disrupting protein-protein interactions, “(rac)-BAY1238097” modulates gene transcription, affecting cell fate and proliferation. The specific molecular targets and pathways influenced by this compound require further investigation.

Comparaison Avec Des Composés Similaires

Bien que les comparaisons détaillées soient rares, “(rac)-BAY1238097” appartient à une classe d'inhibiteurs BET. Sa particularité réside dans son échafaudage chimique spécifique, le distinguant des autres composés de cette catégorie.

Activité Biologique

7,8-Dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide, also known as BAY1238097, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound acts primarily as a BET (Bromodomain and Extra-Terminal domain) inhibitor, which plays a significant role in regulating gene expression and chromatin remodeling.

BAY1238097 inhibits the BET family of proteins, which are involved in the transcriptional regulation of oncogenes. By disrupting the interaction between BET proteins and acetylated histones, this compound can effectively slow down tumor cell proliferation and induce apoptosis in cancer cells. The action of BAY1238097 leads to the inhibition of growth-promoting genes, making it a promising candidate for cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that BAY1238097 exhibits potent activity against various cancer cell lines. The following table summarizes its efficacy against selected cell lines:

Cell Line IC50 (µM)
HCT-116 (Colon)0.16
MDA-MB-231 (Breast)0.28
A549 (Lung)1.32
MCF-7 (Breast)3.24

These results indicate that BAY1238097 is significantly more effective than many conventional chemotherapeutic agents .

Case Studies

A notable case study involved the application of BAY1238097 in a preclinical model of acute myeloid leukemia (AML). The compound demonstrated an IC50 value of 1.10 µM against MV4-11 cells, showcasing its potential as an effective treatment option for this aggressive form of leukemia .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of BAY1238097 have been studied to assess its absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest that the compound has favorable pharmacokinetic characteristics with good oral bioavailability. Toxicological studies have indicated a manageable safety profile; however, further clinical trials are necessary to fully understand its long-term effects and safety in humans .

Propriétés

IUPAC Name

7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIPEACKIJJYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201108063
Record name 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201108063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564268-19-4
Record name 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1564268-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201108063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.